Acute Toxicity Differential: 4,5-Diamino vs. 5-Monoamino N-Phenylpyrazole in Rats
The Japanese patent JPS5823621A discloses a direct intra-class comparison of the acute toxicity of two N-phenylpyrazole derivatives differing only in the presence of a second amino group at the 4-position. The 4,5-diamino derivative (2-phenyl-2H-pyrazole-3,4-diamine; R = NH₂) exhibits an LD₅₀ of 120 mg/kg in rats, which is approximately 5.8-fold more toxic (i.e., lower LD₅₀) than the corresponding 5-monoamino analog (1-phenyl-5-aminopyrazole; R = H) with an LD₅₀ of 700 mg/kg, both via intraperitoneal administration [1]. This dramatic difference in acute toxicity directly impacts safety handling requirements and formulation design.
| Evidence Dimension | Acute toxicity (LD₅₀, intraperitoneal, rat) |
|---|---|
| Target Compound Data | LD₅₀ = 120 mg/kg rat (i.p.) |
| Comparator Or Baseline | 1-Phenyl-5-aminopyrazole (R = H): LD₅₀ = 700 mg/kg rat (i.p.) |
| Quantified Difference | ~5.8-fold higher acute toxicity for the 4,5-diamino derivative |
| Conditions | Rat, intraperitoneal administration; JPS5823621A, Lion Corp., 1983 |
Why This Matters
Procurement and formulation decisions must account for the substantially different hazard profile; the diaminopyrazole requires more stringent handling and safety protocols than its monoamino counterpart.
- [1] Lion Corporation, 'Carcinostatic Agent,' Japanese Patent JPS5823621A, filed August 3, 1981, published February 12, 1983. View Source
